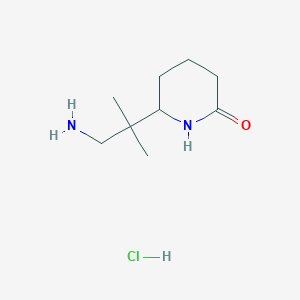
6-(1-Amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1-Amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride is a chemical compound with the molecular formula C9H19ClN2O and a molecular weight of 206.71 g/mol . It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry . Piperidine derivatives are commonly used as building blocks in the synthesis of various drugs due to their versatile chemical properties .
Preparation Methods
The synthesis of 6-(1-Amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions . The process typically involves the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
6-(1-Amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation of piperidine derivatives can lead to the formation of saturated piperidines, while oxidation can yield piperidinones .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a precursor for the development of bioactive compounds . In medicine, piperidine derivatives are explored for their potential therapeutic properties, including their use as muscarinic receptor antagonists and selective 5-HT5A receptor antagonists . Additionally, in the industry, these compounds are utilized in the development of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 6-(1-Amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways . As a piperidine derivative, it may act on muscarinic receptors, influencing both central and peripheral nervous systems . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative .
Comparison with Similar Compounds
6-(1-Amino-2-methylpropan-2-yl)piperidin-2-one hydrochloride can be compared with other piperidine derivatives such as 2-(Aminomethyl)piperidine and biperiden . While all these compounds share a common piperidine core, their unique substituents and functional groups confer different chemical and biological properties . For instance, biperiden is known for its use as a muscarinic receptor antagonist in the treatment of Parkinson’s disease , whereas 2-(Aminomethyl)piperidine is used in the synthesis of various ligands and receptor antagonists .
Properties
Molecular Formula |
C9H19ClN2O |
|---|---|
Molecular Weight |
206.71 g/mol |
IUPAC Name |
6-(1-amino-2-methylpropan-2-yl)piperidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c1-9(2,6-10)7-4-3-5-8(12)11-7;/h7H,3-6,10H2,1-2H3,(H,11,12);1H |
InChI Key |
MMKZTWJFAOBGSO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN)C1CCCC(=O)N1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















